molecular formula C14H9ClO4 B6401252 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1262006-81-4

6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%

Cat. No. B6401252
CAS RN: 1262006-81-4
M. Wt: 276.67 g/mol
InChI Key: NHJCDZZOQHPNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid (6-Cl-2-MDPB) is a chemical compound that belongs to the class of phenylbenzoic acids. It is an aromatic compound with a molecular formula of C14H10ClO3. 6-Cl-2-MDPB can be synthesized in the laboratory through a variety of methods, and it has many applications in scientific research. This compound has a variety of biochemical and physiological effects, and it can be used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of various compounds on cell physiology, as well as to study the biochemical pathways involved in a variety of biological processes. It can also be used to study the effects of various compounds on gene expression and protein synthesis. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also be used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the nervous system.

Mechanism of Action

The exact mechanism of action of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% binds to specific receptors on the surface of cells, which triggers a variety of biochemical and physiological responses. It is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is also believed to act as an antioxidant, which can help protect cells from oxidative stress. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is believed to have anti-tumor activity, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research. It could be used to further study the effects of various compounds on cell physiology and gene expression. It could also be used to study the effects of various compounds on the immune system and nervous system. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on cancer cells, as well as to develop new treatments for various types of cancer. Finally, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on the aging process, as well as to develop new treatments for age-related diseases.

Synthesis Methods

6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized in the laboratory through several methods. One method involves the reaction of 3,4-methylenedioxyphenylacetic acid and thionyl chloride. This reaction produces 3,4-methylenedioxyphenylacetic acid chloride, which is then reacted with 6-chlorobenzoic acid to produce 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. Another method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 6-chlorobenzoic anhydride. This reaction produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly. A third method involves the reaction of 3,4-methylenedioxyphenylacetic acid and 6-chlorobenzoyl chloride, which also produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCDZZOQHPNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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